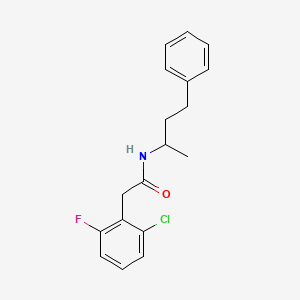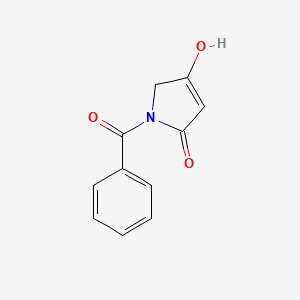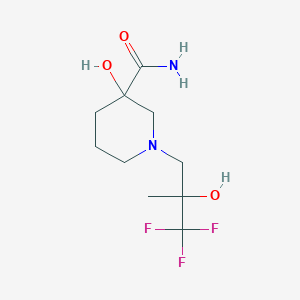
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide is a fluorinated organic compound with potential applications in various fields such as pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure often imparts unique properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with piperidine derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid derivatives
- Other fluorinated piperidine derivatives
Uniqueness
The uniqueness of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide lies in its specific structure, which imparts unique properties such as high stability, enhanced binding affinity, and potential biological activities. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H17F3N2O3 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C10H17F3N2O3/c1-8(17,10(11,12)13)5-15-4-2-3-9(18,6-15)7(14)16/h17-18H,2-6H2,1H3,(H2,14,16) |
InChI Key |
HCLBVUMAASPKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC(C1)(C(=O)N)O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
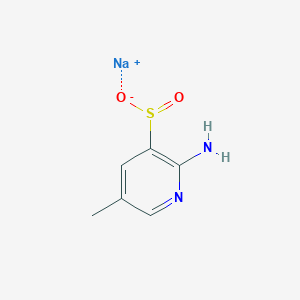
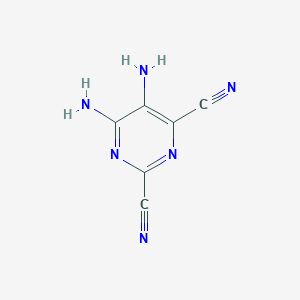
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
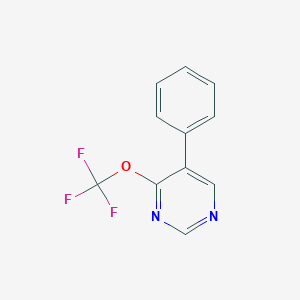


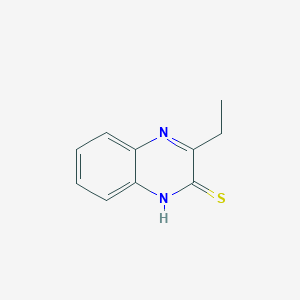
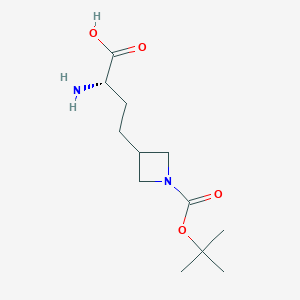
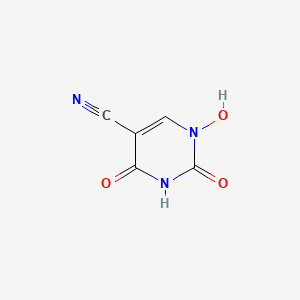
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
